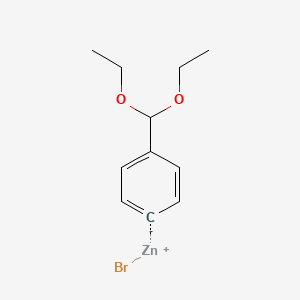
4-(Diethoxymethyl)phenylZinc bromide
Description
4-(Diethoxymethyl)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a diethoxymethyl group (–CH(OEt)₂) at the para position, coordinated to a zinc bromide center. Its molecular formula is C₁₁H₁₅BrO₂Zn, with a molecular weight of ~324.28 g/mol. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in organic synthesis. The diethoxymethyl group is electron-donating and sterically bulky, which may influence the compound’s stability and reactivity compared to simpler arylzinc bromides .
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);diethoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DASAKVGFSKNCII-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C1=CC=[C-]C=C1)OCC.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethoxymethyl)phenylZinc bromide can be synthesized through the reaction of 4-(Diethoxymethyl)phenylmagnesium bromide with zinc bromide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from affecting the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in Grignard-type reactions due to its organozinc nature .
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and anhydrous conditions.
Grignard Reactions: Utilizes THF as a solvent and requires an inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(Diethoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates through the formation of key intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)phenylZinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atomThe reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
4-(Ethoxycarbonyl)phenylzinc Bromide
- Molecular Formula : C₉H₉BrO₂Zn
- Molecular Weight : ~294.28 g/mol
- Key Differences :
- The ethoxycarbonyl (–COOEt) substituent is electron-withdrawing, contrasting with the electron-donating diethoxymethyl group.
- This electronic disparity affects reactivity: electron-withdrawing groups typically enhance electrophilicity in cross-coupling reactions, whereas electron-donating groups (e.g., diethoxymethyl) may slow coupling kinetics but improve shelf stability.
- Applications: Used in synthesizing esters and carboxylic acid derivatives, whereas 4-(diethoxymethyl)phenylzinc bromide is suited for introducing bulky aryl groups .
4-Methoxybenzyl Bromide
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.06 g/mol
- Physical Properties : Density = 1.379 g/mL (liquid at 25°C) .
- Functions as an alkylating agent in SN₂ reactions, whereas this compound participates in transmetallation or coupling reactions. Applications: Pharmaceutical intermediates (e.g., protecting alcohols), contrasting with the aryl-transfer utility of zinc-based reagents .
4-Bromo-2-(diethoxymethyl)phenyl Benzoate
- Structural Features : Brominated phenyl ring with diethoxymethyl and benzoate groups.
- Key Differences: Lacks a zinc center, making it a halogenated aromatic ester rather than an organometallic reagent. Primarily used in crystal engineering or as a ligand in coordination polymers (e.g., in ’s zinc complex study) .
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity/Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₅BrO₂Zn | 324.28 | Diethoxymethyl, ZnBr | Cross-coupling, aryl transfer |
| 4-(Ethoxycarbonyl)phenylzinc bromide | C₉H₉BrO₂Zn | 294.28 | Ethoxycarbonyl, ZnBr | Synthesis of esters, carboxylic acids |
| 4-Methoxybenzyl bromide | C₈H₉BrO | 201.06 | Methoxy, benzyl bromide | Alkylation, pharmaceutical intermediates |
| 4-Bromo-2-(diethoxymethyl)phenyl benzoate | C₁₈H₁₉BrO₄ | 409.25 | Diethoxymethyl, benzoate | Crystal engineering, ligand synthesis |
Research Findings and Trends
- Reactivity in Cross-Coupling :
- Bulky substituents like diethoxymethyl may hinder coupling efficiency but enhance stability. For example, 4-(ethoxycarbonyl)phenylzinc bromide reacts faster in Negishi couplings due to its electron-withdrawing group, whereas the diethoxymethyl analog may require optimized conditions (e.g., higher temperatures or catalysts) .
- Stability: Organozinc reagents with electron-donating groups (e.g., diethoxymethyl) are less prone to hydrolysis compared to those with electron-withdrawing groups, as noted in studies of analogous compounds .
- Synthetic Utility: 4-Methoxybenzyl bromide’s applications in O-alkylation contrast sharply with the C–C bond-forming role of this compound, highlighting the divergence between alkyl halides and organometallic reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


